Cas no 2034576-89-9 (2-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-3-yl]oxy}pyrimidine)

2-{[1-(3,3,3-Trifluoropropanesulfonyl)piperidin-3-yl]oxy}pyrimidine is a fluorinated sulfonylpiperidine-pyrimidine hybrid compound with potential applications in medicinal chemistry and agrochemical research. Its key structural features include a trifluoropropanesulfonyl group, which enhances metabolic stability and lipophilicity, and a pyrimidine moiety that offers versatile binding interactions. The piperidinyloxy linker provides conformational flexibility, facilitating optimal molecular recognition. This compound is of interest for its potential as a scaffold in the development of enzyme inhibitors or receptor modulators, particularly in targeting diseases where fluorinated sulfonamides exhibit bioactivity. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in exploratory research.
2-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-3-yl]oxy}pyrimidine structure
2034576-89-9 structure
Product Name:2-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-3-yl]oxy}pyrimidine
CAS No:2034576-89-9
MF:C12H16F3N3O3S
MW:339.333951950073
CID:5336548
Update Time:2025-05-23

2-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-3-yl]oxy}pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2-((1-((3,3,3-trifluoropropyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine
    • 2-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-3-yl]oxypyrimidine
    • 2-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-3-yl]oxy}pyrimidine
    • Inchi: 1S/C12H16F3N3O3S/c13-12(14,15)4-8-22(19,20)18-7-1-3-10(9-18)21-11-16-5-2-6-17-11/h2,5-6,10H,1,3-4,7-9H2
    • InChI Key: RUBQCHQENNXHJT-UHFFFAOYSA-N
    • SMILES: S(CCC(F)(F)F)(N1CCCC(C1)OC1N=CC=CN=1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 447
  • XLogP3: 1.8
  • Topological Polar Surface Area: 80.8

2-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-3-yl]oxy}pyrimidine Pricemore >>

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Additional information on 2-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-3-yl]oxy}pyrimidine

2-{[1-(3,3,3-Trifluoropropanesulfonyl)piperidin-3-yl]oxy}pyrimidine

The compound 2-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-3-yl]oxy}pyrimidine (CAS No. 2034576-89-9) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a pyrimidine ring system with a piperidine moiety substituted by a trifluoropropanesulfonyl group. The integration of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a subject of interest in contemporary research.

Recent studies have highlighted the importance of pyrimidine derivatives in medicinal chemistry due to their ability to interact with various biological targets. The piperidine ring in this compound serves as a versatile scaffold, offering opportunities for further functionalization and optimization. The presence of the trifluoropropanesulfonyl group introduces electronic and steric effects that can modulate the compound's reactivity and bioavailability. These features make 2-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-3-yl]oxy}pyrimidine a promising candidate for drug discovery and development.

One of the key areas of research involving this compound is its potential as a kinase inhibitor. Kinases are critical enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The sulfonyl group in the molecule is known to enhance binding affinity to kinase active sites, making it a valuable component in the design of targeted therapies. Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with high precision, facilitating its optimization for therapeutic applications.

In addition to its medicinal potential, 2-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-3-yl]oxy}pyrimidine has also been explored for its role in chemical synthesis. The pyrimidine core is a common structural motif in many bioactive compounds, and the substitution pattern observed in this molecule provides a platform for further diversification. Researchers have demonstrated that this compound can undergo various transformations, such as nucleophilic aromatic substitution and cyclization reactions, opening up avenues for the creation of novel chemical entities.

The synthesis of this compound involves a multi-step process that combines principles from organic chemistry and catalysis. The introduction of the trifluoropropanesulfonyl group requires careful control over reaction conditions to ensure high yields and purity. Recent innovations in catalytic methods have improved the efficiency of these reactions, making large-scale production more feasible. Furthermore, the use of green chemistry principles has minimized the environmental impact of the synthesis process.

From an analytical standpoint, 2-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-3-yl]oxy}pyrimidine has been extensively characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. These analyses have provided insights into its molecular structure and stability under different conditions. Such data are essential for understanding the compound's behavior in both laboratory settings and biological systems.

In conclusion, 2-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-3-yl]oxy}pyrimidine (CAS No. 2034576-89-9) represents a significant advancement in organic chemistry with broad implications for drug discovery and chemical synthesis. Its unique structure and functional groups position it as a valuable tool for researchers seeking to develop innovative solutions in medicine and related fields.

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